acetic acid;(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid
Description
Acetic acid;(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid is a complex organic compound that features both acetic acid and amino acid functionalities. This compound is notable for its intricate structure, which includes an imidazole ring, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O4.C2H4O2/c10-6(3-14)8(15)13-7(9(16)17)1-5-2-11-4-12-5;1-2(3)4/h2,4,6-7,14H,1,3,10H2,(H,11,12)(H,13,15)(H,16,17);1H3,(H,3,4)/t6-,7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEIIESUYNGDHO-LEUCUCNGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the acylation of amines using esters as the acyl source, with acetic acid acting as a catalyst . This method is advantageous due to its simplicity and cost-effectiveness, with catalyst loadings as low as 10 mol% and reaction temperatures ranging from 80–120 °C .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as the Strecker Synthesis, which is used for the preparation of α-aminonitriles. These intermediates can then be hydrolyzed to form amino acids . The Strecker Synthesis is promoted by acid, and HCN must be supplied or generated in situ from cyanide salts .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The imidazole ring can undergo substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acetic acid, ethyl acetate, butyl acetate, and various acids and bases . Reaction conditions typically involve moderate temperatures and the presence of catalysts to enhance reaction rates and yields .
Major Products
The major products formed from these reactions include β-amino alcohols, acetamides, and other amino acid derivatives .
Scientific Research Applications
Acetic acid;(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which acetic acid;(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring plays a crucial role in binding to active sites, facilitating various biochemical reactions. Pathways involved include the modulation of enzyme activity and the regulation of metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Histidine: Shares the imidazole ring structure but lacks the acetic acid functionality.
Carnosine: Contains a similar peptide bond but differs in its side chain composition.
β-Alanine: A simpler amino acid derivative without the imidazole ring.
Uniqueness
Acetic acid;(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid is unique due to its combination of acetic acid and amino acid functionalities, along with the presence of an imidazole ring. This unique structure allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound in scientific research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
